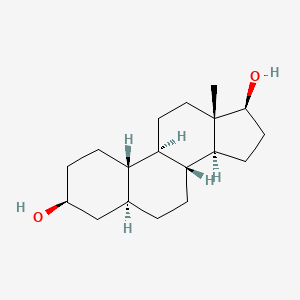

5alpha-Estrane-3beta,17beta-diol

CAS No.:

Cat. No.: VC17993109

Molecular Formula: C18H30O2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H30O2 |

|---|---|

| Molecular Weight | 278.4 g/mol |

| IUPAC Name | (3S,5S,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |

| Standard InChI | InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13-,14+,15+,16-,17-,18-/m0/s1 |

| Standard InChI Key | QNKATSBSLLYTMH-WTCPTMCSSA-N |

| Isomeric SMILES | C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2O)O |

| Canonical SMILES | CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |

Introduction

Chemical Structure and Nomenclature

Core Stereochemical Features

5α-Estrane-3β,17β-diol belongs to the steroid family, characterized by a cyclopentanoperhydrophenanthrene backbone. The "5α" designation indicates hydrogenation at the C5 position, producing a trans-A/B ring junction. Hydroxyl groups at C3 (β-orientation) and C17 (β-orientation) distinguish it from isomers like 5α-androstane-3α,17β-diol (3α-Diol) or 5α-androstane-3β,17α-diol .

Molecular Formula: C₁₉H₃₂O₂

Molecular Weight: 292.46 g/mol

IUPAC Name: (3β,5α,17β)-Androstane-3,17-diol

Table 1: Structural Comparison of Key DHT Metabolites

| Compound | C3 Orientation | C17 Orientation | Primary Receptor Affinity |

|---|---|---|---|

| 5α-Androstane-3β,17β-Diol | β-OH | β-OH | ERβ |

| 5α-Androstane-3α,17β-Diol | α-OH | β-OH | AR |

| 5α-Androstane-3β,17α-Diol | β-OH | α-OH | Undetermined |

Biosynthesis and Metabolic Pathways

Endogenous Production

3β-Diol derives from DHT via sequential enzymatic modifications:

-

5α-Reductase: Converts testosterone to DHT.

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): Reduces DHT’s C3-keto group to a β-hydroxyl .

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD): Stabilizes the C17 hydroxyl group.

Metabolic clearance involves conjugation (e.g., glucuronidation at C17) catalyzed by UDP-glucuronosyltransferases (UGTs), yielding water-soluble excretory forms like 5α-androstane-3β,17β-diol 17-glucuronide .

Biological Activity and Mechanism of Action

ERβ-Mediated Signaling

3β-Diol exhibits moderate affinity for ERβ (Kd ≈ 40 nM), acting as a selective agonist. This interaction modulates transcriptional activity in stress-responsive brain regions, including the paraventricular nucleus (PVN) of the hypothalamus .

Key Pathways:

-

HPA Axis Suppression: ERβ activation inhibits corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP) synthesis, attenuating adrenocorticotropic hormone (ACTH) and cortisol release during stress .

-

Neuroprotective Effects: In rodent models, 3β-Diol enhances cognitive performance (e.g., Morris water maze) and regulates tyrosine hydroxylase expression in the locus coeruleus, implicating it in noradrenergic signaling .

Androgen Receptor (AR) Interactions

Unlike DHT or 3α-Diol, 3β-Diol shows negligible AR binding (IC₅₀ > 1 μM), redirecting its bioactivity toward estrogenic pathways .

Research Findings and Clinical Implications

Stress Response Modulation

In gonadectomized rats, 3β-Diol administration reduces stress-induced corticosterone (CORT) by 60% compared to controls. This effect is abolished in ERβ-knockout models, confirming receptor specificity .

Table 2: Hormonal Responses to Acute Restraint Stress

| Treatment | Plasma CORT (ng/mL) | Plasma ACTH (pg/mL) |

|---|---|---|

| Vehicle | 320 ± 45 | 180 ± 20 |

| 3β-Diol (10 mg/kg) | 125 ± 30* | 90 ± 15* |

| *ERβ Antagonist + 3β-Diol | 310 ± 50 | 170 ± 25 |

*Data adapted from Lund et al. (2006) .

Disease Associations

-

Prostate Homeostasis: ERβ activation by 3β-Diol suppresses prostate epithelial proliferation, counteracting DHT-driven hyperplasia .

-

Neurodegeneration: Preclinical data suggest 3β-Diol mitigates oxidative stress in hippocampal neurons, potentially relevant to Alzheimer’s disease .

Analytical Detection and Quantification

Methodological Considerations

-

Sample Preparation: Enzymatic deconjugation (β-glucuronidase/sulfatase) followed by solid-phase extraction (SPE) isolates free 3β-Diol from biological matrices .

-

LC-MS/MS Analysis: Multiple reaction monitoring (MRM) transitions (m/z 293 → 97 for 3β-Diol; m/z 469 → 293 for its glucuronide) achieve detection limits < 0.1 ng/mL .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume